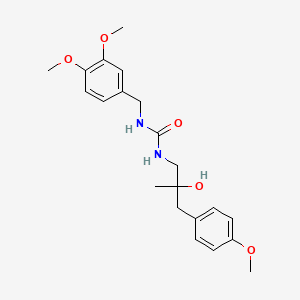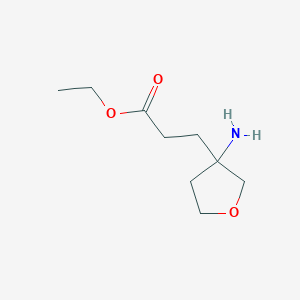
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMU-212 and belongs to the class of urea-based compounds. The compound has been studied extensively for its potential use in treating various diseases and disorders.
Applications De Recherche Scientifique
Metabolism and Drug Analysis
Research on similar compounds has explored their metabolism, detection, and analytical characterization in biological systems. For example, studies have developed methods for determining plasma concentrations of cardiotonic agents and analyzing the metabolism of such compounds in humans, including identifying metabolites via mass spectrometry and chromatography (Suzuki, Hashimura, & Takeyama, 1983). Additionally, the analytical characterization of designer drugs, including methods for detecting and quantifying these substances in serum and urine, has been reported, highlighting the importance of analytical science in understanding the pharmacokinetics and toxicology of novel compounds (Poklis et al., 2014).
Chemical Synthesis and Protection Strategies
The synthesis and selective deprotection of hydroxy functions using various protecting groups have been extensively studied. Research has investigated the selectivity of deprotecting benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups, providing valuable insights into synthetic strategies for complex organic molecules (Horita et al., 1986). These studies aid in the development of methodologies for synthesizing and modifying compounds with specific functionalities, which is crucial for the production of pharmaceuticals and research chemicals.
Material Science and Engineering
Investigations into the cocondensation of urea with methylolphenols under acidic conditions have been conducted to explore the formation of polymers and copolymers, which have potential applications in material science (Tomita & Hse, 1992). This research contributes to the understanding of how chemical reactions can be leveraged to create materials with desired properties for industrial and technological applications.
Organic and Medicinal Chemistry
The synthesis of urea derivatives and their potential as drugs for treating various diseases have also been explored. Research includes the synthesis of deuterium-labeled compounds for use as internal standards in drug analysis and pharmacokinetic studies, underscoring the role of synthetic chemistry in the development of tools for biomedical research (Liang et al., 2020).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(25,12-15-5-8-17(26-2)9-6-15)14-23-20(24)22-13-16-7-10-18(27-3)19(11-16)28-4/h5-11,25H,12-14H2,1-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOHAKWJXLAPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719147.png)










